![molecular formula C14H8BrN3O3S2 B2570869 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 391229-61-1](/img/structure/B2570869.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

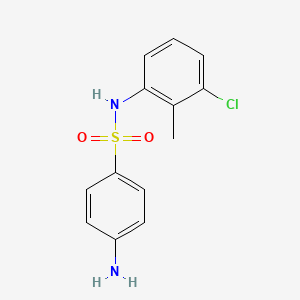

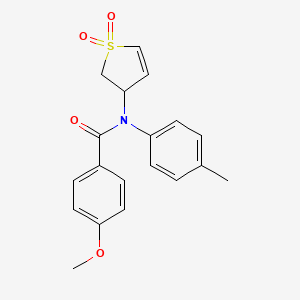

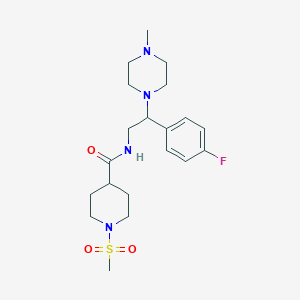

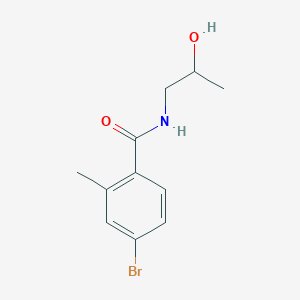

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (BTNB) is a chemical compound that has been widely used in scientific research due to its unique properties. BTNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, apoptosis, and inflammation.

科学的研究の応用

- Suzuki Cross-Coupling Reactions : Researchers have synthesized a variety of imine derivatives by employing Suzuki cross-coupling of this compound with various arylboronic acids. The resulting imines exhibit moderate to good yields (58–72%) and tolerate a wide range of electron-donating and withdrawing functional groups .

- Biological Activities : Imines, including those derived from this compound, are known for their diverse biological activities. These include antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties. The compound’s potential as a pharmaceutical agent is an active area of investigation .

- Polyfluorenes and Copolymers : Compounds with good solubility, electronic, and optical properties are valuable for designing polyfluorenes and fluorene-based copolymers. The unique structure of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide may contribute to novel polymer materials .

- C-H Arylation Polymerization : Researchers have considered this compound as an acceptor unit in the synthesis of donor–acceptor polymers via direct C-H arylation polymerization. Combining it with 3-hexylthiophene as a donor unit leads to interesting materials with potential applications .

- Density Functional Theory (DFT) : The structural properties of synthesized molecules (3a–3i) were investigated using DFT. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses provided insights into reactivity and reacting sites of the derivatives .

- Imines as Key Components : Imines play a crucial role in the development of coordination chemistry and inorganic biochemistry. They are utilized for synthesizing biologically and industrially active compounds through ring closure, replacement, and cycloaddition reactions .

- Functionalization Strategies : Researchers can explore functionalization strategies using this compound as a building block for designing new materials. Its unique combination of thiophene and thiazole moieties offers opportunities for tailoring properties .

Organic Synthesis and Medicinal Chemistry

Polymer Chemistry

Donor-Acceptor Polymer Synthesis

Computational Studies

Coordination Chemistry and Inorganic Biochemistry

Materials Science and Functional Materials

作用機序

Target of Action

The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .

Result of Action

These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJULZYOFJMYLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)